molecular formula C10H20 B096697 1-methyl-3-propan-2-ylcyclohexane CAS No. 16580-24-8

1-methyl-3-propan-2-ylcyclohexane

Cat. No.: B096697
CAS No.: 16580-24-8
M. Wt: 140.27 g/mol
InChI Key: QRDCBPPMQOPHOU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-propan-2-ylcyclohexane can be synthesized through the reaction of cyclohexene with the corresponding ketone under acidic conditions. The reaction typically involves the cleavage of the cycloalkene to obtain the target product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. similar compounds are often produced through catalytic hydrogenation of aromatic hydrocarbons or through alkylation reactions involving cyclohexane derivatives.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-propan-2-ylcyclohexane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to more saturated hydrocarbons.

    Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is commonly used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst.

Major Products Formed

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated cyclohexane derivatives.

Scientific Research Applications

1-methyl-3-propan-2-ylcyclohexane has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexane, 1-methyl-3-(1-methylethyl)- involves its interaction with various molecular targets and pathways. As a hydrocarbon, it can integrate into lipid membranes, affecting their fluidity and function. It may also interact with enzymes and receptors, although specific molecular targets are not well-characterized in the literature.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: The parent compound, lacking the methyl and isopropyl groups.

    1-Methylcyclohexane: A simpler derivative with only one methyl group.

    1-Isopropylcyclohexane: Another derivative with only one isopropyl group.

Uniqueness

1-methyl-3-propan-2-ylcyclohexane is unique due to the presence of both a methyl and an isopropyl group, which confer distinct chemical and physical properties compared to its simpler analogs. This structural complexity can lead to different reactivity and applications in various fields .

Properties

IUPAC Name

1-methyl-3-propan-2-ylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-8(2)10-6-4-5-9(3)7-10/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDCBPPMQOPHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871259
Record name 1-Methyl-3-(propan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16580-24-8
Record name Cyclohexane, 1-methyl-3-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016580248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-(propan-2-yl)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20871259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-propan-2-ylcyclohexane
Reactant of Route 2
1-methyl-3-propan-2-ylcyclohexane
Reactant of Route 3
1-methyl-3-propan-2-ylcyclohexane
Reactant of Route 4
1-methyl-3-propan-2-ylcyclohexane
Reactant of Route 5
1-methyl-3-propan-2-ylcyclohexane
Reactant of Route 6
1-methyl-3-propan-2-ylcyclohexane

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